molecular formula C11H21NO B13318213 3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane

3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane

Cat. No.: B13318213
M. Wt: 183.29 g/mol
InChI Key: NWFYDWHNCAUKSI-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-oxa-5-azaspiro[55]undecane is a spirocyclic compound characterized by its unique structural framework, which includes both oxygen and nitrogen atoms within its spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane typically involves the Prins cyclization reaction. The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and expensive .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction remains a viable method for large-scale synthesis, provided that the reaction conditions are optimized for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce more hydrogenated forms of the compound.

Scientific Research Applications

3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between spirocyclic structures and biological molecules.

    Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique structural properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a crucial transporter required for the survival of the bacterium . The compound’s spirocyclic structure allows it to effectively bind to the target protein, disrupting its function and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane is unique due to its specific arrangement of oxygen and nitrogen atoms within the spiro ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

3,3-dimethyl-1-oxa-5-azaspiro[5.5]undecane

InChI

InChI=1S/C11H21NO/c1-10(2)8-12-11(13-9-10)6-4-3-5-7-11/h12H,3-9H2,1-2H3

InChI Key

NWFYDWHNCAUKSI-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2(CCCCC2)OC1)C

Origin of Product

United States

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